![molecular formula C6H12ClN3O B1525015 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride CAS No. 1311314-01-8](/img/structure/B1525015.png)
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
Overview
Description
“2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
The compound 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been studied for its potential in treating parasitic diseases. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the active site of the enzyme LmPTR1, characterized by lower binding free energy .
Pharmaceutical Synthesis
This compound serves as an important raw material and intermediate in organic synthesis for pharmaceuticals. Its structural versatility allows for the development of various pharmacologically active agents .
Antifungal Activity
Pyrazole derivatives have been explored for their antifungal properties. The electrostatic interactions of these compounds with fungal enzymes play a crucial role in their antifungal activity .
Inhibition of Bruton Kinase
Amino-pyrazoles, which are closely related to the compound , have been identified as reversible inhibitors of Bruton Kinase (BTK). This kinase is a therapeutic target for B-cell-driven malignancies, making these compounds significant in medicinal chemistry .
Selective COX-2 Inhibition
Novel derivatives of pyrazole have been synthesized for selective COX-2 inhibition, exhibiting potent anti-inflammatory activity. This suggests that related compounds like 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride could be valuable in developing anti-inflammatory medications .
properties
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGHCEJNLNBASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride | |
CAS RN |
1311314-01-8 | |
Record name | 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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